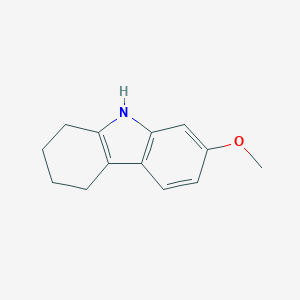

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

Overview

Description

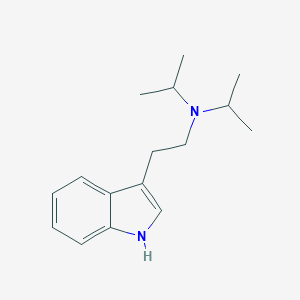

“7-methoxy-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound that belongs to the class of carbazole derivatives . It is a fused cyclic indole compound . The molecular formula of this compound is C12H13N .

Synthesis Analysis

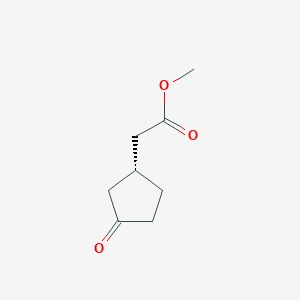

The synthesis of similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazoles, has been reported in the literature . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The major goal of the work was to develop a preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles .Molecular Structure Analysis

The molecular structure of “7-methoxy-2,3,4,9-tetrahydro-1H-carbazole” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .Physical And Chemical Properties Analysis

The molecular weight of “7-methoxy-2,3,4,9-tetrahydro-1H-carbazole” is 171.2383 .Scientific Research Applications

Antibacterial and Antifungal Applications

The carbazole family, to which 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole belongs, has been studied for its antibacterial and antifungal properties. Compounds within this family have shown effectiveness in suppressing the growth of phytopathogenic fungi and bacteria .

Anti-Cancer Research

Carbazole derivatives are being explored for their potential as anti-cancer agents. The structural properties of these compounds make them suitable candidates for the design and synthesis of novel therapeutic agents targeting various forms of cancer .

Synthetic Precursors in Organic Chemistry

Carbazole derivatives serve as significant synthetic precursors in organic chemistry. They are used to synthesize more complex molecules, including natural products and pharmaceuticals .

Mass Spectrometry Applications

The structural analysis of carbazole derivatives is often performed using mass spectrometry. This technique helps in understanding the molecular composition and structure, which is essential in various fields of chemical research .

Chemical Sourcing and Procurement

Compounds like 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole are often listed by chemical suppliers for use in bulk custom synthesis. They are used as intermediates in the manufacturing of other chemical products .

Future Directions

The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds . They have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

Mechanism of Action

Target of Action

It’s known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that these compounds may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

It’s known that the reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products . This suggests that the compound may interact with its targets in a manner that depends on the specific conditions of the biological environment.

Biochemical Pathways

Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives , it’s likely that this compound affects multiple pathways related to antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity.

Result of Action

Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives , it’s likely that this compound induces a variety of effects at the molecular and cellular level.

Action Environment

It’s known that the reactive site of the substrate depends on the oxidant and the reaction conditions , suggesting that environmental factors could play a significant role in the compound’s action.

properties

IUPAC Name |

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOWVRRXCCBHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315978 | |

| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

3382-43-2 | |

| Record name | NSC298334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

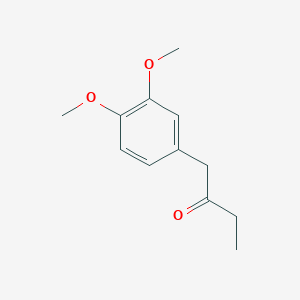

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

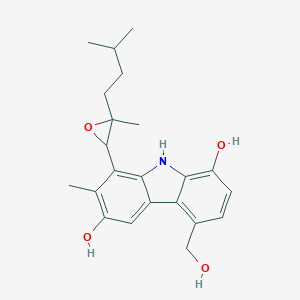

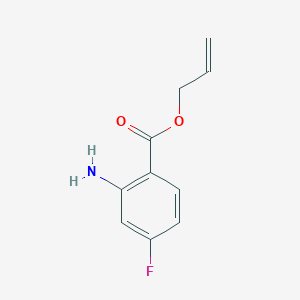

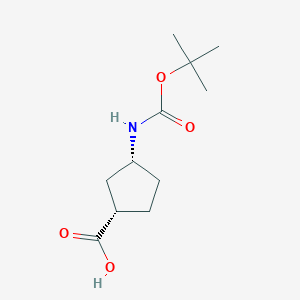

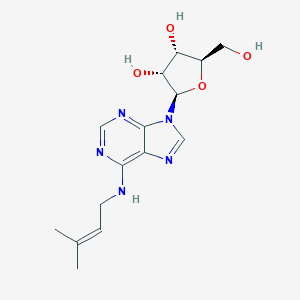

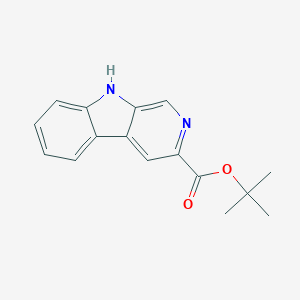

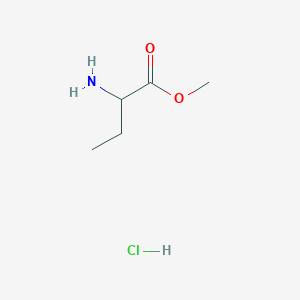

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.